4''-Hydroxyisojasminin

Natural Product Chemistry Structure Elucidation Chemical Fingerprinting

Researchers requiring authentic 4''-Hydroxyisojasminin as a botanical reference standard face uncertainty when analog substitution introduces undefined experimental variables. This NMR-characterized secoiridoid glucoside (CAS 135378-09-5), isolated from Jasminum mesnyi, provides a precisely defined molecular scaffold for rigorous investigation. • Unique 4''-hydroxylation enables unambiguous SAR comparison with jasminin, isojasminin, and jasmoside • Validated HPLC-UV/LC-MS chemical marker for Jasminum species authentication and adulteration detection • Structurally verified reference for de novo pharmacological screening in cytotoxicity and anti-inflammatory assays

Molecular Formula C26H38O13
Molecular Weight 558.6 g/mol
Cat. No. B15127442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4''-Hydroxyisojasminin
Molecular FormulaC26H38O13
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C
InChIInChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3/b13-4-
InChIKeyPYDQUAKPMYNFTL-PQMHYQBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4''-Hydroxyisojasminin Reference Standard


4''-Hydroxyisojasminin (CAS: 135378-09-5) is a natural product classified as an iridoid or, more specifically, a secoiridoid glucoside [1]. It was first isolated and structurally characterized from the leaves of Jasminum mesnyi [1]. It has also been identified as a constituent in the roots of Jasminum sambac . As a specialized secondary metabolite within the Oleaceae family, it serves as a specific chemical marker for certain Jasminum species and provides a structurally defined scaffold for investigating the biological activities associated with this class of compounds [1].

Why 4''-Hydroxyisojasminin Lacks Interchangeability


The secoiridoid glucoside family within Jasminum species encompasses numerous structurally similar compounds, including jasminin, isojasminin, 2''-hydroxyjasminin, and jasmosidic acid [1]. Subtle variations in glycosylation patterns and hydroxyl group positioning profoundly influence their chemical and biological properties. The assertion that compounds within this class are interchangeable is directly contradicted by published structure-activity relationship (SAR) data. For instance, in cytotoxic assays, the closely related analogs jasmoside and isojasminin exhibit markedly different IC50 values against the same cancer cell lines [2]. A 2024 comprehensive review explicitly states that biological studies on Jasminum seco-iridoids are 'very scarce' and have shown 'modest effectiveness', emphasizing that 4''-Hydroxyisojasminin lacks established, quantified efficacy [3]. Therefore, using a generic 'secoiridoid' or a different analog as a substitute introduces an undefined and scientifically unjustified variable. Procurement of the specific compound, 4''-Hydroxyisojasminin, is mandatory for any study requiring its unique molecular architecture as a reference, an authentic standard, or as the subject of its own, yet-to-be-defined, pharmacological profile.

4''-Hydroxyisojasminin Evidence Guide


Unique 4''-Hydroxylation Pattern

4''-Hydroxyisojasminin is structurally defined by a hydroxyl group at the 4'' position of its secoiridoid glucoside core, a feature that distinguishes it from its closest analogs. Direct comparison with jasminin and isojasminin confirms this unique molecular signature [REFS-1, REFS-2].

Natural Product Chemistry Structure Elucidation Chemical Fingerprinting

Cytotoxic Potential Inferred from Isojasminin

While direct bioactivity data for 4''-Hydroxyisojasminin is absent from the literature, a class-level inference can be drawn from the proven cytotoxic activity of the closely related analog, isojasminin. Isojasminin has demonstrated quantifiable anti-proliferative effects against human cancer cell lines, suggesting that 4''-Hydroxyisojasminin is a compelling, yet uninvestigated, candidate for similar studies [1].

Anticancer Research Natural Product Pharmacology Structure-Activity Relationship

Commercial High-Purity Standard

4''-Hydroxyisojasminin is commercially supplied as a purified natural product reference standard with a documented purity of ≥98% [REFS-1, REFS-2]. This level of purity ensures its suitability as an authentic reference material for quantitative analytical methods like HPLC-UV or LC-MS.

Phytochemical Analysis Analytical Chemistry Quality Control

Limited Botanical Distribution

The natural occurrence of 4''-Hydroxyisojasminin is restricted to specific Jasminum species. It was originally characterized from the leaves of Jasminum mesnyi [1] and has also been identified in the roots of Jasminum sambac . This limited distribution makes it a valuable chemotaxonomic marker, as it is not found in many other plants in the Oleaceae family.

Chemotaxonomy Botanical Authentication Metabolomics

4''-Hydroxyisojasminin Primary Applications


Analytical Standard for Jasminum Authentication

Its unique and well-defined structure, verified by NMR , makes 4''-Hydroxyisojasminin an ideal chemical marker for the quality control and authentication of botanicals derived from Jasminum mesnyi or Jasminum sambac. It serves as a standard for HPLC-UV or LC-MS method development to verify plant identity and detect adulteration in raw materials or extracts [1].

Comparative SAR Investigation

As a secoiridoid glucoside with a specific hydroxylation pattern, 4''-Hydroxyisojasminin is a valuable reference compound for SAR investigations. Its documented structure can be systematically compared to structurally related analogs like jasminin, isojasminin, and jasmoside to probe how modifications (e.g., the 4''-hydroxy group) impact biological activity [REFS-3, REFS-4]. This can inform the rational design of new derivatives with potentially enhanced pharmacological properties.

Unexplored Biological Mechanism Screening

The bioactivity of 4''-Hydroxyisojasminin is largely uncharted territory. The proven cytotoxic activity of its close structural analog, isojasminin, against cancer cell lines provides a strong scientific rationale for procuring this compound and initiating its own de novo biological evaluation in targeted in vitro assays [2]. This includes, but is not limited to, cytotoxicity, anti-inflammatory, or other pharmacological screens relevant to the Oleaceae family's traditional uses.

Technical Documentation Hub

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